molecular formula C12H8FN B13669558 3-Fluoro-4-methyl-1-naphthonitrile

3-Fluoro-4-methyl-1-naphthonitrile

Cat. No.: B13669558
M. Wt: 185.20 g/mol
InChI Key: GVRQFNYTIRDYEJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-1-naphthonitrile is an organic compound characterized by a naphthalene ring substituted with a fluoro group at the 3-position and a methyl group at the 4-position, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-fluoro-4-methyl-1-naphthol with a suitable nitrile source under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the naphthalene ring while introducing the desired substituents.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methyl-1-naphthonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluoro and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenation or nitration reactions can be carried out using halogenating agents or nitric acid.

Major Products Formed:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

3-Fluoro-4-methyl-1-naphthonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methyl-1-naphthonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The fluoro and nitrile groups play a crucial role in its reactivity and binding affinity to target molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

  • 4-Fluoro-1-naphthonitrile
  • 3-Methyl-1-naphthonitrile
  • 3-Fluoro-1-naphthonitrile

Comparison: Compared to these similar compounds, 3-Fluoro-4-methyl-1-naphthonitrile is unique due to the presence of both fluoro and methyl groups on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H8FN

Molecular Weight

185.20 g/mol

IUPAC Name

3-fluoro-4-methylnaphthalene-1-carbonitrile

InChI

InChI=1S/C12H8FN/c1-8-10-4-2-3-5-11(10)9(7-14)6-12(8)13/h2-6H,1H3

InChI Key

GVRQFNYTIRDYEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=CC=CC=C12)C#N)F

Origin of Product

United States

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